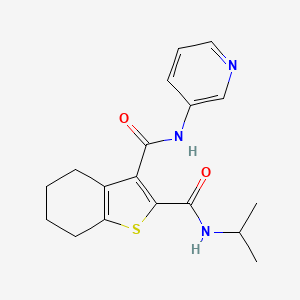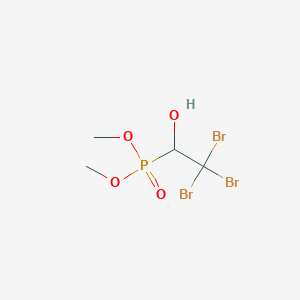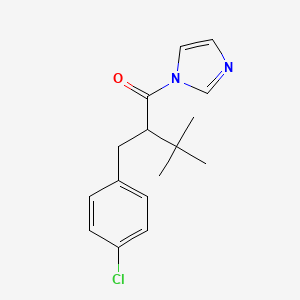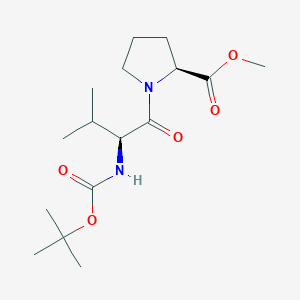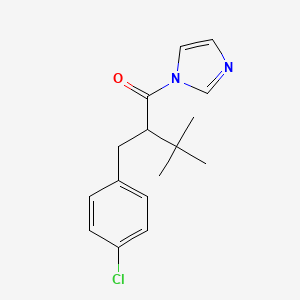![molecular formula C10H25FN2Si B14161190 Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- CAS No. 66436-26-8](/img/structure/B14161190.png)
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- is a chemical compound with the molecular formula C10H25FN2Si and a molecular weight of 220.4 g/mol . This compound is characterized by the presence of a hydrazine group substituted with a fluorobis(1-methylpropyl)silyl group and two methyl groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- involves several steps. One common method includes the reaction of hydrazine with a fluorobis(1-methylpropyl)silyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of simpler hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique reactivity.
Wirkmechanismus
The mechanism of action of Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorobis(1-methylpropyl)silyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with specific enzymes, leading to the modulation of various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- can be compared with other similar compounds such as:
Hydrazine, 1,1-dimethyl-: Lacks the fluorobis(1-methylpropyl)silyl group, resulting in different chemical properties and reactivity.
Hydrazine, 2-[chlorobis(1-methylpropyl)silyl]-1,1-dimethyl-: Contains a chlorobis(1-methylpropyl)silyl group instead of a fluorobis(1-methylpropyl)silyl group, leading to variations in reactivity and applications.
This compound’s unique fluorine substitution significantly influences its chemical behavior, making it distinct from other hydrazine derivatives .
Eigenschaften
CAS-Nummer |
66436-26-8 |
|---|---|
Molekularformel |
C10H25FN2Si |
Molekulargewicht |
220.40 g/mol |
IUPAC-Name |
2-[di(butan-2-yl)-fluorosilyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C10H25FN2Si/c1-7-9(3)14(11,10(4)8-2)12-13(5)6/h9-10,12H,7-8H2,1-6H3 |
InChI-Schlüssel |
QWGDYRJJVYATFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[Si](C(C)CC)(NN(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




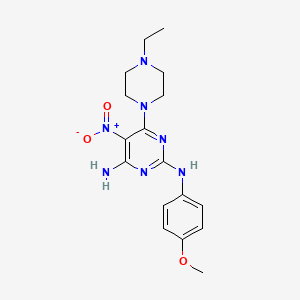
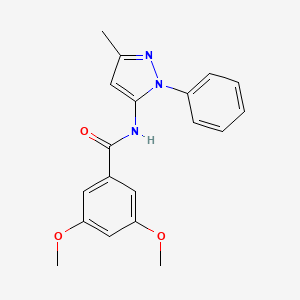

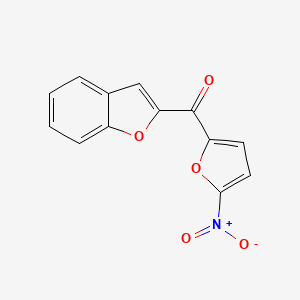
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
